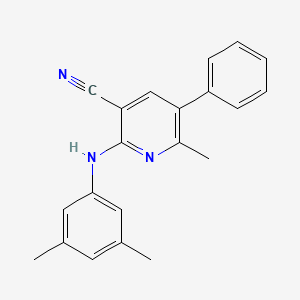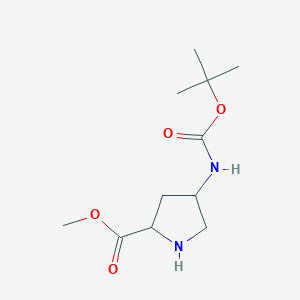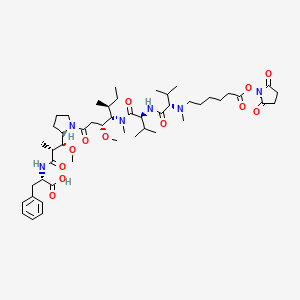
5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジイソフタル酸は、分子式C34H18O8を持つ複雑な有機化合物です。この化合物は、アントラセンコアがエチニルブリッジを介して2つのイソフタル酸部分に結合していることを特徴としています。これは主に材料科学の分野、特に金属有機構造体(MOF)の合成で使用されています。
準備方法
合成経路と反応条件
5,5'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジイソフタル酸の合成は、一般的に以下の手順を含みます。
アントラセンコアの合成: アントラセンコアは、単純な芳香族化合物から始まる一連の反応によって合成されます。
エチニルブリッジの形成: エチニルブリッジは、パラジウム触媒と銅助触媒の存在下で、アリールハロゲン化物とアルキンを反応させる薗頭カップリング反応によって導入されます。
イソフタル酸部分の付加: 最後のステップは、エステル化またはアミド化反応によって、イソフタル酸部分をアントラセンコアに付加することです。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応はより高い収率と純度のために最適化されており、通常、一貫した品質を確保するために連続フローリアクターと自動化システムが使用されます。
化学反応の分析
反応の種類
5,5'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジイソフタル酸は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、キノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を対応する還元型に変換することができます。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬が、酸性または塩基性条件下で使用されます。
生成される主な生成物
酸化: キノンおよび他の酸化された誘導体。
還元: 水素化された芳香環を持つ化合物の還元型。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
5,5'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジイソフタル酸には、いくつかの科学研究における応用があります。
材料科学: 金属イオンと安定な配位錯体を形成する能力があるため、金属有機構造体(MOF)の合成におけるリガンドとして使用されます。
化学: この化合物は、蛍光やリン光などの光物理的特性について研究されており、有機発光ダイオード(OLED)やその他の光電子デバイスの開発に役立ちます。
生物学と医学: がん治療の光線力学療法における光増感剤としての可能性を探求するための研究が進んでいます。
産業: この化合物は、触媒、ガス貯蔵、分離技術における応用を持つ高度な材料の開発に使用されます。
作用機序
5,5'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジイソフタル酸の作用機序は、金属イオンと配位錯体を形成する能力にあります。アントラセンコアは光捕集アンテナとして働き、イソフタル酸部分は金属イオンのための複数の配位部位を提供します。これにより、この化合物は、エネルギー移動や電子移動反応を含むさまざまな光物理的および光化学的プロセスに参加することができます。
類似化合物との比較
類似化合物
- 4,4'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジ安息香酸
- 5,5'-(アントラセン-9,10-ジイル)ジイソフタル酸
- 5',5'‘’‘-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ビス(([1,1':3',1'‘-ターフェニル]-4,4’'-ジカルボン酸))
独自性
5,5'-(アントラセン-9,10-ジイルビス(エチン-2,1-ジイル))ジイソフタル酸は、アントラセンコアとエチニルブリッジを含む特定の構造的特徴により、独自のものです。これは、金属イオンと安定な配位錯体を形成する能力により、金属有機構造体やその他の高度な材料の合成に特に役立ちます。
特性
分子式 |
C34H18O8 |
|---|---|
分子量 |
554.5 g/mol |
IUPAC名 |
5-[2-[10-[2-(3,5-dicarboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C34H18O8/c35-31(36)21-13-19(14-22(17-21)32(37)38)9-11-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)12-10-20-15-23(33(39)40)18-24(16-20)34(41)42/h1-8,13-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChIキー |
SRAGFZDNJDDTLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)


![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)


![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
